4-Hydroxy-3-(p-diazophenylphosphorylcholine) Phenylacetic Acid 4-Hydroxy-3-(p-diazophenylphosphorylcholine) Phenylacetic Acid
Brand Name: Vulcanchem
CAS No.: 359435-74-8
VCID: VC20840294
InChI: InChI=1S/C19H24N3O7P/c1-22(2,3)10-11-28-30(26,27)29-16-7-5-15(6-8-16)20-21-17-12-14(13-19(24)25)4-9-18(17)23/h4-9,12H,10-11,13H2,1-3H3,(H2-,20,23,24,25,26,27)
SMILES: C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)CC(=O)O)O
Molecular Formula: C19H24N3O7P
Molecular Weight: 437.4 g/mol

4-Hydroxy-3-(p-diazophenylphosphorylcholine) Phenylacetic Acid

CAS No.: 359435-74-8

Cat. No.: VC20840294

Molecular Formula: C19H24N3O7P

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-3-(p-diazophenylphosphorylcholine) Phenylacetic Acid - 359435-74-8

Specification

CAS No. 359435-74-8
Molecular Formula C19H24N3O7P
Molecular Weight 437.4 g/mol
IUPAC Name [4-[[5-(carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C19H24N3O7P/c1-22(2,3)10-11-28-30(26,27)29-16-7-5-15(6-8-16)20-21-17-12-14(13-19(24)25)4-9-18(17)23/h4-9,12H,10-11,13H2,1-3H3,(H2-,20,23,24,25,26,27)
Standard InChI Key XQACLNDQWKQEOL-UHFFFAOYSA-N
Isomeric SMILES C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N/N=C\2/C=C(C=CC2=O)CC(=O)O
SMILES C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)CC(=O)O)O
Canonical SMILES C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)CC(=O)O)O

Introduction

Chemical Properties and Structure

Molecular Identity and Classification

4-Hydroxy-3-(p-diazophenylphosphorylcholine) Phenylacetic Acid is identified by its unique chemical structure and various registry identifiers. The compound is characterized by a CAS registry number of 359435-74-8, which serves as its primary identifier in chemical databases and literature. With a molecular formula of C19H24N3O7P, the compound contains carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms arranged in a specific configuration that confers its characteristic properties.

The IUPAC name, [4-[[5-(carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate, provides a systematic description of the compound's structure, highlighting its key functional groups and their arrangement. This compound can also be referred to by alternative nomenclature systems, though these alternatives maintain the same structural identity.

For research and reference purposes, 4-Hydroxy-3-(p-diazophenylphosphorylcholine) Phenylacetic Acid is cataloged in several chemical databases, providing standardized identifiers that facilitate information retrieval and compound verification. The compound is registered in the PubChem database with the Compound ID 4155865. This registration enables researchers to access additional information about the compound from standardized chemical databases.

The table below summarizes key chemical identifiers for 4-Hydroxy-3-(p-diazophenylphosphorylcholine) Phenylacetic Acid:

Identifier TypeValue
CAS Number359435-74-8
Molecular FormulaC19H24N3O7P
Molecular Weight437.4 g/mol
IUPAC Name[4-[[5-(carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate
PubChem Compound ID4155865
Standard InChIKeyXQACLNDQWKQEOL-UHFFFAOYSA-N

Physical Properties

Appearance and Physical State

4-Hydroxy-3-(p-diazophenylphosphorylcholine) Phenylacetic Acid exists as a solid at room temperature, with a distinctive coloration that ranges from golden to orange. This characteristic appearance can serve as a visual identifier for researchers working with the compound, though precise color may vary slightly depending on purity, crystalline form, and environmental conditions.

PropertyCharacteristic
Physical StateSolid
ColorGolden to Orange
SolubilitySoluble in Methanol and Water
Recommended StorageRefrigerator

Applications and Research Uses

Biochemical Research Applications

The primary application of 4-Hydroxy-3-(p-diazophenylphosphorylcholine) Phenylacetic Acid lies in biochemical research, particularly in the field of protein modification and immunological studies. One of its most significant applications involves coupling via the hydroxy succinimido ester for haptenation of biological carriers. This process enables researchers to attach the compound to larger biological molecules, creating conjugates that can be used in various experimental protocols.

The compound's structure makes it particularly suitable for creating protein conjugates that can elicit specific immune responses or serve as tools for investigating molecular interactions. The phosphorylcholine moiety, which mimics structures found in certain biological membranes, may contribute to the compound's utility in immunological research.

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